![molecular formula C20H22O5 B1263807 3-Linalylflaviolin](/img/structure/B1263807.png)
3-Linalylflaviolin
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Overview
Description
3-linalylflaviolin is a hydroxy-1,4-naphthoquinone that is flaviolin in which the hydrogen at position 3 is replaced by a linalyl group. It has a role as a bacterial xenobiotic metabolite. It is a member of phenols and a hydroxy-1,4-naphthoquinone. It derives from a flaviolin. It is a conjugate acid of a 3-linalylflaviolin-2-olate.
Scientific Research Applications
1. Antimicrobial Efficacy
3-Linalylflaviolin exhibits antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli. This effect is hypothesized to result from alterations in membrane permeability and potential interactions with intracellular targets critical for antibacterial activity (Trombetta et al., 2005).
2. Anti-Inflammatory Properties
Linalyl acetate, a component closely related to 3-Linalylflaviolin, has shown significant anti-inflammatory effects. It reduces edema in animal models, suggesting its potential use in treating inflammatory conditions (Peana et al., 2002).
3. Anticancer Potential
Studies on linalool, which is structurally similar to 3-Linalylflaviolin, indicate its effectiveness against cancer cell lines. Linalool-loaded nanoparticles showed significant antiproliferative effects on ovarian cancer cells, indicating its potential as a therapeutic agent in cancer treatment (Jabir et al., 2020).
4. Neuroprotective Effects
Linalool has demonstrated neuroprotective effects in models of Alzheimer's disease. It reversed neuropathological and behavioral impairments in mice, suggesting its potential in neurodegenerative disease treatment (Sabogal-Guáqueta et al., 2016).
5. Antidiabetic Properties
Linagliptin, a compound related to 3-Linalylflaviolin, has shown effectiveness in improving glycemic control in diabetic models. This indicates a potential application in managing diabetes (Darsalia et al., 2013).
6. Antioxidant Activity
Related compounds to 3-Linalylflaviolin have displayed significant antioxidant activities. This suggests the potential application of 3-Linalylflaviolin in conditions where oxidative stress is a factor (Cheriet et al., 2017).
properties
Product Name |
3-Linalylflaviolin |
---|---|
Molecular Formula |
C20H22O5 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
3-(3,7-dimethylocta-1,6-dien-3-yl)-4,5,7-trihydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C20H22O5/c1-5-20(4,8-6-7-11(2)3)16-18(24)15-13(17(23)19(16)25)9-12(21)10-14(15)22/h5,7,9-10,21-22,24H,1,6,8H2,2-4H3 |
InChI Key |
FYLGFULJHQBNJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)C1=C(C2=C(C=C(C=C2O)O)C(=O)C1=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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